molecular formula C12H14BrN B1366515 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 91720-32-0

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B1366515
CAS No.: 91720-32-0
M. Wt: 252.15 g/mol
InChI Key: GQPOSFWEURXXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C12H14BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the bromination of 2,2,4-trimethyl-1,2-dihydroquinoline. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully controlled to achieve high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active quinoline derivatives.

    Industry: Utilized as an antioxidant in rubber and polymer industries to prevent degradation.

Comparison with Similar Compounds

    2,2,4-Trimethyl-1,2-dihydroquinoline: A parent compound without the bromine substitution.

    6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline: A similar compound with a fluorine atom instead of bromine.

    6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A derivative with an ethoxy group.

Uniqueness: 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Biological Activity

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of the dihydroquinoline family, which has garnered attention for its potential biological activities. This compound is primarily investigated for its antimicrobial, antiviral, and anticancer properties. The unique structural features imparted by the bromine atom suggest that it may exhibit distinct biological activities compared to other derivatives. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action and potential therapeutic applications.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H14_{14}BrN
  • Molecular Weight : 252.15 g/mol

The presence of the bromine atom influences the compound's electronic properties and reactivity, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleic acid biosynthesis and other metabolic pathways. This inhibition can lead to antimicrobial effects by disrupting microbial growth and replication.
  • Receptor Modulation : It can modulate receptor activity, which is essential in signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antiviral Activity

The antiviral potential of this compound has also been explored. Preliminary studies indicate that it may inhibit viral replication through interference with viral enzyme activity. Further research is necessary to elucidate specific viral targets.

Anticancer Properties

This compound has shown promise in cancer research. Studies have indicated that it can induce apoptosis in cancer cells through:

  • Activation of Caspases : The compound appears to activate caspase pathways leading to programmed cell death.
  • Reduction of Oxidative Stress : By acting as an antioxidant, it mitigates oxidative damage in cells, which is often linked to cancer progression .

Study on Antioxidant Activity

A study investigated the antioxidant properties of this compound in a model of oxidative stress induced by acetaminophen. The findings revealed that the compound significantly reduced markers of oxidative stress and inflammation in liver tissues:

Parameter Control Group Treatment Group (50 mg/kg)
Malondialdehyde (MDA) Levels5.8 nmol/g3.0 nmol/g
Glutathione (GSH) Levels0.5 µmol/g1.0 µmol/g
Caspase-3 Activity200 U/L120 U/L

This study supports the potential use of the compound as a hepatoprotective agent .

Clinical Implications

In clinical settings, compounds similar to 6-bromo derivatives are being evaluated for their roles in treating infections caused by multidrug-resistant organisms. The unique structure may provide insights into developing novel therapies that circumvent existing resistance mechanisms .

Properties

IUPAC Name

6-bromo-2,2,4-trimethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPOSFWEURXXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)Br)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444094
Record name 6-bromo-1,2-dihydro-2,2,4-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91720-32-0
Record name 6-bromo-1,2-dihydro-2,2,4-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromoaniline (50 g, 0.290 mol), magnesium sulfate (250 g, 2 mol), iodine (2.5 g, 0.01 mol) and catechol (2.24 g, 0.020 mol) were combined in acetone (750 mL) in a sealed-tube reaction flask. The reaction vessel was placed in a pre-equilibrated oil bath set at 125° C. and stirred overnight. The reaction mixture was then cooled to room temperature, filtered over a pad of diatomaceous earth, and concentrated in vacuo. Chromatography on silica gel provided 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline as tan colored crystals (21 g, 27% yield).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A dry 500 mL r.b. flask equipped with a magnetic stir bar and a reflux condenser was charged with 4-bromoaniline (35.7g, 0.208 mol) and acetone (250 mL, Aldrich reagent grade). To this solution, 12 (2.637 g, 0.05 equiv) was added turning the solution bright red. The mixture was heated to reflux with constant stirring for 4 days (approximately 90 hours). The reaction was monitored by TLC (20% ethyl acetate/methylene chloride; observed starting material and product under short wave UV). As judged by TLC, 50% of the starting material was consumed during the course of the reaction. The reaction mixture was cooled to room temperature and quenched with saturated Na2S2O3 (200 mL). The aqueous mixture was partitioned into 2 phases using ethyl acetate (200 mL). The organic layer was rinsed with saturated Na2S2O3 (3×75-100 mL) and brine (100 mL). The combined aqueous layers were extracted with ethyl acetate (100 mL). The organic layers were combined and dried over anhydrous sodium sulfate. The crude dark material was purified by flash chromatography (800 mL silica, 50% ethyl acetate/methylene chloride) followed by recrystallization of isolated quinoline (hexane) yielding 8.22 g (15%) of Compound 7 (white crystals). Data for Compound 7: 1H NMR (400 MHz, acetone-d6) 7.06 (d, J=2, 1H), 6.99 (dd, J=8, 2, 1H), 6.42 (d, J=8, 1H), 5.36 (s, 1H), 5.28 (br s, 1H) 1.92 (d, J=2, 3H), 1.24 (s, 6H).
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
12
Quantity
2.637 g
Type
reactant
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
15%

Synthesis routes and methods III

Procedure details

A dry 500 mL r.b. flask equipped with a magnetic stir bar and a reflux condenser was charged with 4-bromoaniline (35.7 g, 0.208 mol) and acetone (250 mL, Aldrich reagent grade). To this solution, I2 (2.637 g, 0.05 equiv) was added turning the solution bright red. The mixture was heated to reflux with constant stirring for 4 days (approximately 90 hours). The reaction was monitored by TLC (20% ethyl acetate/methylene chloride; observed starting material and product under short wave UV). As judged by TLC, 50% of the starting material was consumed during the course of the reaction. The reaction mixture was cooled to room temperature and quenched with saturated Na2S2O3 (200 mL). The aqueous mixture was partitioned into 2 phases using ethyl acetate (200 mL). The organic layer was rinsed with saturated Na2S2O3 (3×75-100 mL) and brine (100 mL). The combined aqueous layers were extracted with ethyl acetate (100 mL). The organic layers were combined and dried over anhydrous sodium sulfate. The crude dark material was purified by flash chromatography (800 mL silica, 50% ethyl acetate/methylene chloride) followed by recrystallization of isolated quinoline (hexane) yielding 8.22 g (15%) of Compound 7 (white crystals). Data for Compound 7: 1H NMR (400 MHz, acetone-d6) 7.06 (d, J=2, 1H), 6.99 (dd, J=8, 2, 1H), 6.42 (d, J=8, 1H), 5.36 (s, 1H), 5.28 (br s, 1H) 1.92 (d, J=2,3H), 1.24 (s, 6H).
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
2.637 g
Type
reactant
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline
Reactant of Route 3
Reactant of Route 3
6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline
Reactant of Route 4
6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline
Reactant of Route 5
6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline
Reactant of Route 6
6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.